
AT-13148
Overview
Description
AT-13148 is an oral, ATP-competitive multi-AGC kinase inhibitor with potent antitumor activity. It primarily targets AKT isoforms (Akt1, Akt2, Akt3), p70S6K, PKA, ROCK1/2, and SGK kinases . Preclinical studies highlight its pan-AKT inhibition profile, with IC50 values of 38 nM (Akt1), 402 nM (Akt2), and 50 nM (Akt3), alongside strong activity against p70S6K (8 nM), PKA (3 nM), and ROCK1/2 (6/4 nM) . This broad kinase targeting differentiates it from isoform-selective inhibitors and positions it as a candidate for tumors reliant on PI3K/AKT/mTOR and Rho/ROCK signaling pathways.
In a Phase I clinical trial (NCT01473095) for advanced solid tumors, this compound demonstrated a maximum tolerated dose (MTD) of 240 mg, with common adverse events including hypotension, nausea, and headaches.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AT13148 involves high-throughput X-ray crystallography and fragment-based lead discovery techniques. The compound is an ATP-competitive inhibitor, and its preparation includes the use of chiral high-performance liquid chromatography (HPLC) for enantiomeric separation . The optimal mobile phase for the separation of AT13148 enantiomers is a mixture of n-hexane, 2-propanol, and diethylamine .
Industrial Production Methods: Industrial production methods for AT13148 are not extensively documented. the compound’s preparation involves standard organic synthesis techniques, including the use of chiral stationary phases for enantiomeric purity and high-throughput screening for activity against multiple kinases .
Chemical Reactions Analysis
Types of Reactions: AT13148 undergoes various chemical reactions, including phosphorylation inhibition and apoptosis induction. It is known to inhibit the phosphorylation of substrates of AKT, p70S6 kinase, PKA, ROCK, and SGK .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of AT13148 include n-hexane, 2-propanol, and diethylamine for enantiomeric separation . The compound is also tested in various biochemical assays to determine its inhibitory effects on kinase activity .
Major Products Formed: The major products formed from the reactions involving AT13148 are phosphorylated and non-phosphorylated substrates of the targeted kinases. The compound induces apoptosis in cancer cells with clinically relevant genetic defects .
Scientific Research Applications
AT13148 has significant applications in scientific research, particularly in cancer therapy. It has shown potent antitumor activity in preclinical models, including HER2-positive, PIK3CA-mutant breast cancer, PTEN-deficient prostate cancer, and PTEN-deficient uterine tumor xenografts . The compound is also being investigated for its potential to inhibit metastasis and proliferation in solid tumors .
Mechanism of Action
AT13148 exerts its effects by inhibiting multiple AGC kinases, including AKT, PKA, ROCK, and SGK. The compound blocks the phosphorylation of these kinases’ substrates, leading to apoptosis in cancer cells . Gene expression studies have shown that AT13148 predominantly affects apoptosis genes, distinguishing it from selective AKT inhibitors .
Comparison with Similar Compounds
Comparison with Other AKT Inhibitors
A-443654
- Mechanism : Like AT-13148, A-443654 is a pan-AKT ATP-competitive inhibitor. Both compounds inhibit Akt1–3 but differ in off-target effects.
- Selectivity: this compound shows lower Akt2 inhibition (IC50 = 402 nM vs.
- Clinical Status: Both are in early-phase trials, but A-443654 has shown more pronounced metabolic side effects in preclinical models .
LY-2780301
- Mechanism : Dual inhibitor of AKT and p70S6K, unlike this compound’s broader AGC kinase targeting.
- Efficacy : LY-2780301’s narrower focus may reduce off-target effects but limits utility in tumors requiring multi-kinase blockade (e.g., ROCK-driven cancers) .
Pinoresinol Diglucoside
- Mechanism: Natural product inhibiting AKT/mTOR/NF-κB pathways non-competitively.
- Advantage : Lower toxicity profile compared to ATP-competitive inhibitors like this compound but lacks oral bioavailability and antitumor potency .
Table 1: Key AKT Inhibitors Comparison
Compound | Target Specificity | Key IC50 (nM) | Clinical Stage | Notable Adverse Effects |
---|---|---|---|---|
This compound | AKT1–3, p70S6K, ROCK1/2 | AKT1: 38; ROCK1: 6 | Phase I (stalled) | Hypotension, nausea |
A-443654 | AKT1–3 | AKT2: <100 | Preclinical | Hyperglycemia, weight loss |
LY-2780301 | AKT, p70S6K | AKT1: 8; p70S6K: 63 | Phase II | Fatigue, rash |
Comparison with ROCK Inhibitors
This compound’s inhibition of ROCK1/2 (IC50 = 6/4 nM) places it in the Rho kinase inhibitor category, alongside compounds like TRX-101 , KL-01045 , and AN-3485 .
KL-01045
- Application : Primarily studied in fibrotic diseases.
TRX-101
- Advantage : Optimized for CNS penetration, making it superior for neurological applications (e.g., Alzheimer’s) compared to this compound’s broader oncology focus .
Table 2: ROCK Inhibitors Comparison
Compound | Primary Indications | Selectivity (ROCK1/2) | Clinical Stage |
---|---|---|---|
This compound | Oncology, fibrosis | Dual (6/4 nM) | Phase I |
KL-01045 | Fibrosis | ROCK2-preferential | Preclinical |
TRX-101 | CNS disorders | Dual | Phase I |
Multi-Kinase Inhibitors and Resistance Profiles
- Masitinib/Rebastinib : These tyrosine kinase inhibitors (TKIs) lack significant AKT/ROCK activity. This compound’s unique AGC kinase targeting may benefit tumors resistant to TKIs .
Biological Activity
AT-13148 is a novel oral multi-AGC kinase inhibitor that has demonstrated significant biological activity, particularly in the context of cancer treatment. It primarily targets the AGC kinase family, which plays a crucial role in cell proliferation and survival. This compound has been studied for its anti-tumor effects in various cancer models, showcasing its potential as an effective therapeutic agent.
This compound functions by inhibiting multiple AGC kinases, including AKT and ROCK, which are implicated in cancer cell survival and proliferation. The compound's mechanism is distinct from selective AKT inhibitors, as it does not induce a therapeutically relevant reactivation of AKT through phosphorylation at serine 473. Instead, it leads to significant suppression of AGC activity in tumor cells, contributing to its anti-cancer effects .
Key Findings
- Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of various cancer cell lines, including gastric cancer cells (HGC27, AGS) and glioblastoma cells (U87), both in vitro and in vivo. The compound induces apoptosis in cancer cells while sparing non-cancerous cells .
- Impact on Signaling Pathways : The treatment with this compound results in the downregulation of key signaling pathways associated with cancer progression, particularly the PI3K/AKT pathway. This inhibition is linked to decreased expression of proteins such as ITGB1 and NOTCH1, which are critical for tumor growth and metastasis .
- Tumor Growth Inhibition : In preclinical models, this compound significantly reduced tumor volumes when administered to mice bearing human tumor xenografts. For instance, in a study involving HGC27 tumors, treatment with this compound led to a notable decrease in tumor size compared to control groups .
Study 1: Gastric Cancer
A comprehensive study evaluated the effectiveness of this compound against gastric cancer cell lines. Results indicated that:
- Cytotoxicity : this compound exhibited potent cytotoxic effects on gastric cancer cells but was non-toxic to normal gastric epithelial cells.
- Mechanistic Insights : The compound suppressed the activation of multiple AGC kinases and induced apoptotic pathways through caspase activation .
Study 2: Glioblastoma
Research focusing on glioblastoma demonstrated that:
- Cellular Effects : Treatment with this compound reduced the expression of ITGB1 and NOTCH1 by over 90% and 74%, respectively.
- In Vivo Efficacy : In mouse models, this compound significantly inhibited both the proliferation and invasion of transplanted glioblastoma tumors .
Table 1: Summary of Biological Activity of this compound
Table 2: Mechanistic Insights into this compound Action
Mechanism | Effect on Tumor Cells | Result |
---|---|---|
AGC Kinase Inhibition | Suppresses cell survival | Reduced proliferation |
PI3K/AKT Pathway Inhibition | Induces apoptosis | Increased cell death |
Downregulation of ITGB1/NOTCH1 | Impairs growth signaling | Decreased tumor volume |
Q & A
Basic Research Questions
Q. What is the primary mechanism of action of AT-13148 in preclinical cancer models?
this compound is an oral ATP-competitive multi-AGC kinase inhibitor targeting Akt isoforms (Akt1/2/3), p70S6K, PKA, and ROCK1/2. Its antitumor activity stems from disrupting PI3K/Akt/mTOR signaling, a pathway critical for cell survival and proliferation. Preclinical studies demonstrate cytotoxic and anti-proliferative effects in gastric cancer models via dual inhibition of Akt and downstream effectors . Methodologically, kinase inhibition profiles are validated using in vitro kinase assays with recombinant proteins, where IC50 values (e.g., 38 nM for Akt1) quantify target specificity .
Q. Which experimental designs are appropriate for assessing this compound’s efficacy in vivo?
Standard xenograft models (e.g., human tumor cell lines implanted in immunodeficient mice) are employed, with dosing schedules reflecting clinical protocols (e.g., 3x weekly administration). Key endpoints include tumor volume reduction, pharmacokinetic (PK) profiling, and pharmacodynamic (PD) markers like phospho-Akt suppression. Controls must include vehicle-treated cohorts and reference inhibitors (e.g., LY-2780301) to contextualize efficacy .
Q. How were safety and maximum tolerated dose (MTD) determined in early-phase this compound trials?
The Phase I trial (N=30 advanced solid tumor patients) used a 3+3 dose-escalation design, starting at 5 mg and reaching MTD at 240 mg. Toxicity assessments included monitoring hypotension, nausea, and headaches. PK/PD correlations were established via plasma drug concentration measurements and biomarker analysis (e.g., Akt pathway modulation in tumor biopsies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s kinase inhibition data across studies?
Discrepancies in reported IC50 values (e.g., Akt isoforms vs. off-target kinases) require orthogonal validation methods:
- Biochemical assays : Repeat dose-response curves with standardized ATP concentrations.
- Cellular assays : Compare pathway inhibition in isogenic cell lines (e.g., Akt1-knockout vs. wild-type).
- Proteomic profiling : Use phospho-kinase arrays to identify off-target effects . Statistical rigor is critical: report mean ± SD with justification for significant figures per instrument precision .
Q. What methodologies optimize combinatorial regimens involving this compound and other targeted therapies?
Synergy studies should employ factorial design experiments:
- Dose-matrix analysis : Test multiple concentration pairs of this compound and co-administered agents (e.g., mTOR inhibitors).
- Bliss independence model : Quantify additive vs. synergistic effects.
- Longitudinal PD monitoring : Track resistance mechanisms via serial tumor sequencing . Ensure compliance with in vivo ethical guidelines, including humane endpoints and sample size justification .
Q. How should researchers address the lack of recent clinical data for this compound?
Conduct systematic literature reviews focusing on:
- Trial registry databases (ClinicalTrials.gov ): Identify unpublished Phase II/III data.
- Translational studies : Correlate preclinical PK/PD findings with historical clinical outcomes.
- Mechanistic modeling : Use in silico tools to predict efficacy in understudied cancer types .
Q. Methodological Guidelines
- Data Reproducibility : Document experimental protocols per Materials and Methods standards, including batch numbers for this compound (e.g., Sun-shinechem #51902) and cell line authentication .
- Statistical Reporting : Define significance thresholds a priori (e.g., p<0.05) and avoid "significant" without statistical testing .
- Ethical Compliance : For in vivo studies, include IACUC-approved protocols and adverse event reporting frameworks .
Properties
IUPAC Name |
(1S)-2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O/c18-16-7-5-15(6-8-16)17(22,11-19)14-3-1-12(2-4-14)13-9-20-21-10-13/h1-10,22H,11,19H2,(H,20,21)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRWNGPLJQXWFJ-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CNN=C2)C(CN)(C3=CC=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CNN=C2)[C@@](CN)(C3=CC=C(C=C3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1056901-62-2 | |
Record name | AT-13148 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1056901622 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AT-13148 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A49037RP1E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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